molecular formula C19H21NO6 B11023297 trans-4-[({[(2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid

trans-4-[({[(2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid

Cat. No.: B11023297
M. Wt: 359.4 g/mol
InChI Key: YHVHPRMGHULEPG-UHFFFAOYSA-N
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Description

trans-4-[({[(2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid: is a complex organic compound that features a chromen-2-one (coumarin) moiety. Coumarins are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of trans-4-[({[(2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid typically involves multiple steps. One common approach is the esterification of 2-oxo-2H-chromen-7-yl)oxy]acetic acid with cyclohexanecarboxylic acid derivatives. The reaction is often catalyzed by N,N’-carbonyldiimidazole, which activates the carboxylic acid group . The product is then purified through recrystallization or chromatography.

Industrial Production Methods:

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the chromen-2-one moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acyl and amino groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols .

Scientific Research Applications

Chemistry:

The compound is used as a building block in the synthesis of more complex molecules.

Biology:

In biological research, the compound is studied for its potential antimicrobial and antiviral properties. It has shown significant inhibitory activity against various bacterial strains .

Medicine:

The compound’s coumarin moiety is known for its anticoagulant properties, making it a candidate for developing new anticoagulant drugs. Additionally, its anti-inflammatory and anticancer activities are under investigation .

Industry:

In the industrial sector, the compound is used in the development of photoactive materials and smart polymers. Its ability to undergo photochemical reactions makes it valuable in designing materials with tunable properties .

Mechanism of Action

The mechanism of action of trans-4-[({[(2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid involves its interaction with various molecular targets. The chromen-2-one moiety can inhibit enzymes such as bacterial DNA gyrase, leading to antimicrobial effects . Additionally, the compound’s ability to modulate inflammatory pathways contributes to its anti-inflammatory properties .

Comparison with Similar Compounds

Uniqueness:

The uniqueness of trans-4-[({[(2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid lies in its combination of the chromen-2-one moiety with a cyclohexanecarboxylic acid derivative.

Properties

Molecular Formula

C19H21NO6

Molecular Weight

359.4 g/mol

IUPAC Name

4-[[[2-(2-oxochromen-7-yl)oxyacetyl]amino]methyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C19H21NO6/c21-17(20-10-12-1-3-14(4-2-12)19(23)24)11-25-15-7-5-13-6-8-18(22)26-16(13)9-15/h5-9,12,14H,1-4,10-11H2,(H,20,21)(H,23,24)

InChI Key

YHVHPRMGHULEPG-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CNC(=O)COC2=CC3=C(C=C2)C=CC(=O)O3)C(=O)O

Origin of Product

United States

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